7-葡萄糖基橙皮素

描述

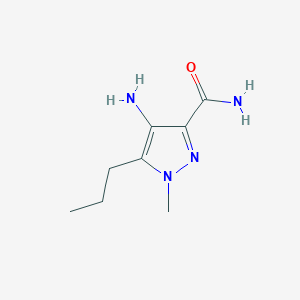

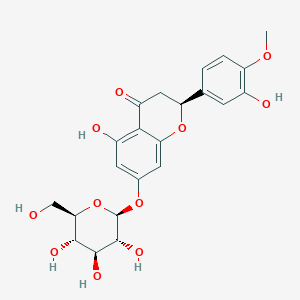

Eriodictiol-7-O-glucoside, also known as Eriodictyol 7-O-β-D-glucoside, is a flavonoid and a potent free radical scavenger . It is a flavonoid in the flavanones subclass and is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables .

Synthesis Analysis

Microbial synthesis of eriodictyol has been attracting increasing attention due to several benefits. In a study, Corynebacterium glutamicum was employed as the host to produce eriodictyol directly from tyrosine . The biosynthetic module of naringenin, the upstream intermediate for eriodictyol production, was optimized through screening of different gene orthologues .Molecular Structure Analysis

Eriodictiol-7-O-glucoside is a flavonoid with the IUPAC name (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one .Chemical Reactions Analysis

In the biosynthesis of eriodictyol, L-tyrosine is converted to coumaroyl-CoA, which then forms naringenin chalcone by chelating malonyl-CoA at a 1:3 molar ratio via chalcone synthase . The hpaBC genes from E. coli encoding 4-hydroxyphenylacetate 3-hydroxylase were expressed in C. glutamicum to synthesize eriodictyol from naringenin .科学研究应用

Anti-inflammatory Properties

Hesperetin-7-O-glucoside has demonstrated strong anti-inflammatory capabilities in both in vitro and in vivo studies. It has been used in models such as LPS-stimulated RAW264.7 macrophages and DSS-induced colitis in mice to explore its potential for dietary anti-inflammatory benefits .

Biological Activities

This compound is found in immature citrus fruits and exhibits diverse biological activities. It has shown activity against H. pylori and possesses antioxidant properties, scavenging DPPH radicals. Additionally, it inhibits the activity of intestinal maltase and HMG-CoA reductase, which are significant for metabolic processes .

Bone Health

Dietary administration of Hesperetin 7-O-glucoside has been linked to the prevention of decreases in bone mineral density, particularly in the femur of ovariectomized rats, suggesting a potential role in supporting bone health .

Sweetener Precursor Synthesis

The compound serves as a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener. The coordination with metal ions can increase the water solubility of flavonoids, which is beneficial for its synthesis and application .

Solubility Enhancement

Hesperetin-7-O-glucoside has been studied for its solubility when formulated with β-cyclodextrin. This inclusion complex can enhance the solubility of hesperetin derivatives, which is crucial for their efficacy and bioavailability .

作用机制

Target of Action

Hesperetin 7-O-glucoside, also known as Eriodictiol-7-glucoside, primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) activity . These targets play a crucial role in cholesterol and lipid metabolism.

Mode of Action

Hesperetin 7-O-glucoside reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and MTP activity . It also seems to upregulate the LDL receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

The compound affects the cholesterol and lipid metabolism pathways. By inhibiting ACAT 1, ACAT 2, and MTP, it disrupts the normal synthesis and transport of cholesterol and lipids, leading to a decrease in cholesterol levels .

Pharmacokinetics

The oral bioavailability of Hesperetin 7-O-glucoside is influenced by its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Strategies for improving its oral bioavailability include the development of nanoscale drug carriers .

Result of Action

The action of Hesperetin 7-O-glucoside results in a significant reduction in cholesterol levels . This can have beneficial effects in conditions such as hypercholesterolemia and cardiovascular diseases.

Action Environment

The action, efficacy, and stability of Hesperetin 7-O-glucoside can be influenced by various environmental factors. For instance, its solubility can be increased through coordination with metal ions . Additionally, its bioavailability and action can be affected by factors such as temperature, pH, and light .

安全和危害

属性

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSYMQORONDIDD-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953661 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hesperetin 7-O-glucoside | |

CAS RN |

31712-49-9 | |

| Record name | Hesperetin 7-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperitin-7-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)